1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile
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Overview
Description
1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile is a halogenated cyclopentane derivative with the molecular formula C12H11BrFN and a molecular weight of 268.12 g/mol . This compound is known for its unique chemical structure, which includes both bromine and fluorine atoms attached to a phenyl ring, making it a valuable asset for advanced research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2-bromo-4-fluorobenzene with cyclopentanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclopentanecarbonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound can influence its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
- 1-(2-Bromo-4-fluorophenyl)cyclohexanecarbonitrile
- 1-(2-Bromo-4-fluorophenyl)cyclobutanecarbonitrile
Uniqueness
1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H11BrFN |
---|---|
Molecular Weight |
268.12 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11BrFN/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
AUDGBLDLMOLHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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